N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H15N3. It is characterized by a cyclopropane ring attached to a pyrazole moiety, which is further substituted with dimethyl groups.
Mechanism of Action
Target of Action
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets by binding to specific enzymes within the parasites. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
The compound’s antileishmanial and antimalarial activities suggest it disrupts the life cycles ofLeishmania and Plasmodium parasites
Result of Action
The compound’s action results in potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, other target compounds elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanone, while reduction can produce N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropylamine .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a methyl group instead of dimethyl.
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Contains additional methyl groups on the pyrazole ring.
N-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]cyclopropanamine: Features a phenyl group and an oxo group.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBROTMKJNIUDJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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